6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Description
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at position 2 with a phenyl ring. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyridinyl and phenyl groups contribute to π-π stacking and steric interactions.
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-14-6-13(18(20,21)22)9-24-17(14)12-8-23-16-7-15(25-26(16)10-12)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFLIUNLLRAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase.
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, including those involving enzymes like reverse transcriptase.
Pharmacokinetics
Similar compounds with a trifluoromethyl group have been reported to exhibit high microsomal and acid stability.
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by interacting with nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells.
Biological Activity
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C13H8ClF3N4
- Molecular Weight: 336.68 g/mol
- IUPAC Name: 6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Anticancer Properties
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine | MCF7 | 3.79 |
| 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine | NCI-H460 | 42.30 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. Specific targets include:
- Aurora-A Kinase: Inhibition leads to disrupted mitotic processes.
- Cyclin-dependent Kinases (CDKs): These are crucial for cell cycle regulation; inhibition can halt cancer cell division.
For example, one study reported that a related compound inhibited Aurora-A kinase with an IC50 of 0.067 µM, indicating potent activity against this target .
Enzyme Inhibition
In addition to anticancer properties, this compound has shown promise in inhibiting various enzymes involved in disease processes:
| Enzyme Target | Inhibition IC50 (µM) |
|---|---|
| Aurora-A Kinase | 0.067 |
| CDK2 | 25 |
These findings highlight the potential of pyrazolo[1,5-a]pyrimidines in treating conditions beyond cancer, including inflammatory diseases and metabolic disorders .
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that certain modifications to the core structure enhanced anticancer activity significantly. The specific compound mentioned showed promising results against MCF7 and NCI-H460 cell lines with low IC50 values .
Clinical Relevance
While preclinical studies are promising, clinical trials are necessary to determine the efficacy and safety of these compounds in human subjects. The structure-activity relationship (SAR) studies will be crucial in optimizing these compounds for therapeutic use .
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its role as a potential therapeutic agent due to its ability to inhibit specific biological pathways. The presence of the chloro and trifluoromethyl groups enhances its pharmacological properties, making it a candidate for drug development.
- Case Study : Research published in the Journal of Medicinal Chemistry highlighted its effectiveness as an inhibitor of certain kinases involved in cancer progression, suggesting its application in oncology treatments .
Agricultural Chemistry
The compound's structural characteristics make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against various pests can be attributed to its ability to disrupt biological processes in target organisms.
- Case Study : In studies assessing the efficacy of novel agrochemicals, compounds similar to this one showed promising results in controlling resistant pest populations, thus enhancing crop yields .
Biological Research
The compound has also been utilized in biological studies to explore its effects on cellular mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for researchers studying metabolic pathways.
- Case Study : A study demonstrated that this compound could inhibit specific enzymes related to inflammation, indicating potential applications in treating inflammatory diseases .
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Substituent Variations
*Calculated based on molecular formulas from evidence.
Key Observations:
- Position of Phenyl Group: The 2-phenyl substitution in the target compound (vs.
- Electron-Withdrawing Groups: The 3-cyano analog exhibits stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic environments.
- Halogenation : Compounds with multiple chloro substituents (e.g., ) show enhanced binding to hydrophobic pockets in targets like PfDHODH (dihydroorotate dehydrogenase) .
Kinase Inhibition
- Pim1 Kinase: Analogs with trifluoromethyl groups at C-7 (e.g., 6k and 6l in ) demonstrate nanomolar IC₅₀ values (18–27 nM), attributed to the trifluoromethyl group's role in stabilizing enzyme-inhibitor interactions. The target compound’s pyridinyl trifluoromethyl group may mimic this effect.
- KDR Kinase : Pyrazolo[1,5-a]pyrimidines with aryl substituents (e.g., ) show activity as kinase inhibitors, suggesting the target compound’s phenyl group could confer similar properties.
Antiparasitic Activity
- Antimalarial Potential: Triazolo[1,5-a]pyrimidines with trifluoromethyl groups inhibit PfDHODH , though pyrazolo[1,5-a]pyrimidines in showed poor activity. Structural optimization (e.g., adding diethylpentane-1,4-diamine) may be required for the target compound to enhance antimalarial efficacy.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, improving blood-brain barrier penetration in analogs like .
- Solubility : Carboxamide derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s phenyl group may reduce solubility.
Q & A
Q. Example Conditions
| Precursor | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 5-Aminopyrazole + β-diketone | Pyridine, reflux (5h) | 70% | NMR, MS, m.p. 221–223°C |
| Halogenated intermediates | PyBroP, EtN, 1,4-dioxane (110°C) | 93% | HPLC, IR |
How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Q. Basic Characterization
- NMR : H and C NMR identify substituent environments (e.g., phenyl protons at δ 7.2–7.8 ppm, pyrimidine carbons at δ 105–160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 402 for CHClN) validate molecular weight .
- X-ray Crystallography : Resolves bond angles (e.g., C–C bond lengths: 1.35–1.48 Å) and torsion angles (e.g., Cl–C–C–N: −178.3°) .
Q. Advanced Structural Analysis
- Geometric Parameters : Monoclinic crystal systems (e.g., space group P2/c) with unit cell dimensions (e.g., a = 9.08 Å, β = 99.46°) confirm stereochemistry .
- R-Factors : Low residuals (e.g., R = 0.055) ensure structural accuracy .
What strategies resolve contradictions in reported biological activity data for this compound?
Q. Advanced Methodological Approach
- Comparative Assays : Standardize in vitro models (e.g., antitrypanosomal assays) to minimize variability .
- Orthogonal Validation : Pair enzymatic inhibition studies (e.g., KDR kinase) with X-ray-derived SAR insights .
- Purity Checks : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
Example Contradiction : Discrepancies in IC values may arise from differences in cell lines or assay protocols. Cross-validate using isogenic models and dose-response curves .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced SAR Strategies
- Functional Group Modulation : Introduce trifluoromethyl groups to enhance metabolic stability (log P reduction by ~0.5 units) .
- Substituent Positioning : Chlorine at the 3-pyridinyl position increases antitrypanosomal activity (IC < 1 μM) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target receptors (e.g., benzodiazepine receptors) .
Q. Advanced Process Optimization
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for Suzuki couplings (yield improvement: 85% → 93%) .
- Solvent Alternatives : Replace dioxane with PEG-400 for greener synthesis and easier purification .
- Continuous Flow Systems : Enhance reproducibility in multi-step reactions (e.g., cyclization + reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
